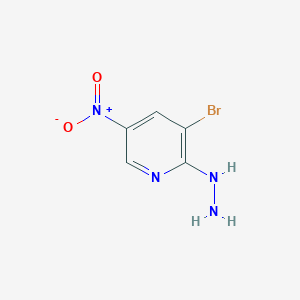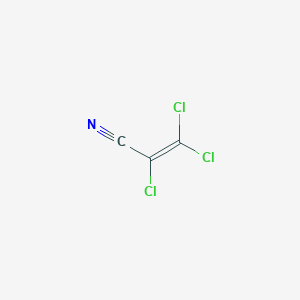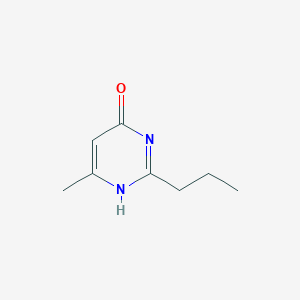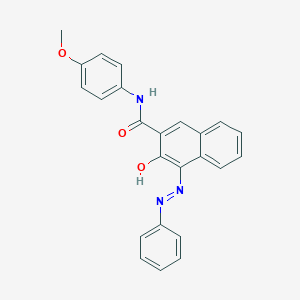
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-, also known as Sudan III, is a synthetic azo dye that is widely used in scientific research. It is a red-colored powder that is soluble in organic solvents and is commonly used as a staining agent in histology and microscopy. Sudan III has also been studied for its potential therapeutic applications due to its ability to interact with biological molecules.
Mécanisme D'action
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is known to interact with biological molecules such as lipids and proteins. It is believed that 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III binds to the hydrophobic regions of these molecules, resulting in a change in their conformation. This interaction can affect the function of these molecules, leading to potential therapeutic applications.
Effets Biochimiques Et Physiologiques
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been studied for its potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III in laboratory experiments is its ability to stain lipids, which can aid in the visualization and quantification of these molecules. 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is also relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has limitations in terms of its specificity. It can stain other molecules besides lipids, which can lead to inaccurate results.
Orientations Futures
There are several future directions for the study of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III. One potential direction is the development of new therapeutic applications for 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III. Its ability to interact with biological molecules makes it a promising candidate for drug development. Additionally, further studies can be conducted to better understand the mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III and its effects on biological molecules. This can lead to a better understanding of its potential therapeutic applications.
Méthodes De Synthèse
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III can be synthesized through a condensation reaction between 2-naphthol and diazonium salt of p-anisidine in the presence of acid. The reaction results in the formation of an azo bond, which gives 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III its characteristic red color. The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is a straightforward process and can be performed in a laboratory setting.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been extensively studied for its applications in scientific research. It is commonly used as a staining agent for lipids in histology and microscopy. 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is also used in the detection of fatty acids, triglycerides, and cholesterol in biological samples. Additionally, 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been studied for its potential therapeutic applications due to its ability to interact with biological molecules.
Propriétés
Numéro CAS |
17947-32-9 |
|---|---|
Nom du produit |
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- |
Formule moléculaire |
C24H19N3O3 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
3-hydroxy-N-(4-methoxyphenyl)-4-phenyldiazenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-19-13-11-17(12-14-19)25-24(29)21-15-16-7-5-6-10-20(16)22(23(21)28)27-26-18-8-3-2-4-9-18/h2-15,28H,1H3,(H,25,29) |
Clé InChI |
QJRPFHLNEGGALO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
Autres numéros CAS |
17947-32-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



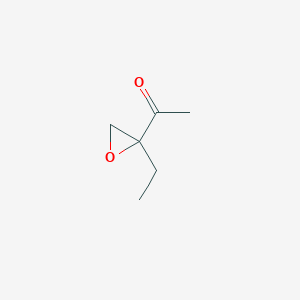

![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
